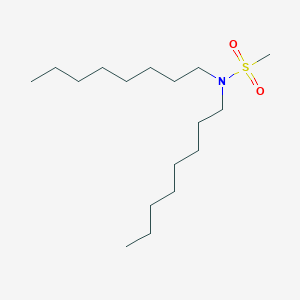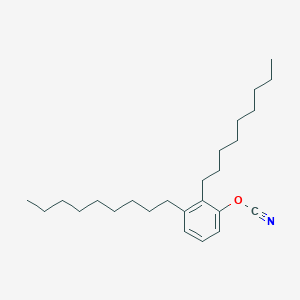
2,3-Dinonylphenyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dinonylphenyl cyanate is an organic compound that belongs to the class of cyanates Cyanates are esters of cyanic acid and are characterized by the presence of the functional group -O-C≡N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dinonylphenyl cyanate can be synthesized through the reaction of 2,3-dinonylphenol with cyanogen halides such as cyanogen chloride. The reaction typically involves the following steps:
- Dissolve 2,3-dinonylphenol in an appropriate solvent like acetone.
- Cool the solution to 0°C.
- Add cyanogen chloride slowly to the solution while maintaining the temperature.
- Stir the reaction mixture for a specified period to ensure complete reaction.
- Isolate the product by filtration or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of cyanogen halides.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dinonylphenyl cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanate group to amines or other functional groups.
Substitution: The cyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted cyanates or other derivatives.
Aplicaciones Científicas De Investigación
2,3-Dinonylphenyl cyanate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 2,3-dinonylphenyl cyanate involves its interaction with nucleophiles, leading to the formation of various derivatives. The cyanate group (-O-C≡N) is highly reactive and can undergo cyclotrimerization to form triazine derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the nonyl groups attached to the phenyl ring .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-bis-(3′-(2-cyanatophenyl)propyl)-1,1,3,3-tetramethyldisiloxane
- 1,5-bis-(3′-(2-cyanatophenyl)propyl)-1,1,3,3,5,5-hexa-methyldisiloxane
- 1,7-bis-(3′-(2-cyanatophenyl)propyl)-1,1,3,3,5,5,7,7-octamethyldisiloxane
Uniqueness
2,3-Dinonylphenyl cyanate is unique due to the presence of two nonyl groups on the phenyl ring, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
132773-65-0 |
|---|---|
Fórmula molecular |
C25H41NO |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
[2,3-di(nonyl)phenyl] cyanate |
InChI |
InChI=1S/C25H41NO/c1-3-5-7-9-11-13-15-18-23-19-17-21-25(27-22-26)24(23)20-16-14-12-10-8-6-4-2/h17,19,21H,3-16,18,20H2,1-2H3 |
Clave InChI |
VEPXHWMQSNHJEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=CC=C1)OC#N)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
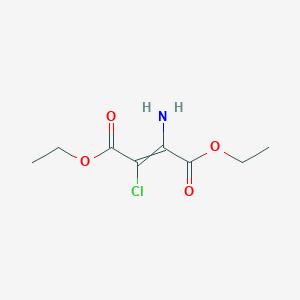
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
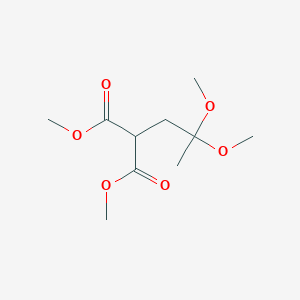
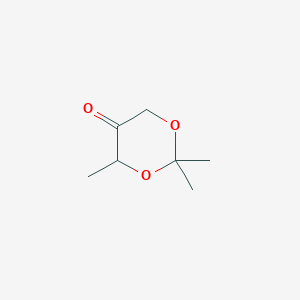
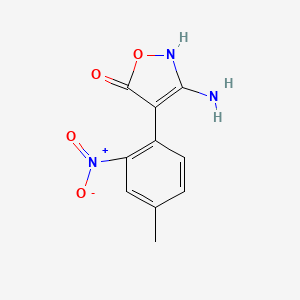
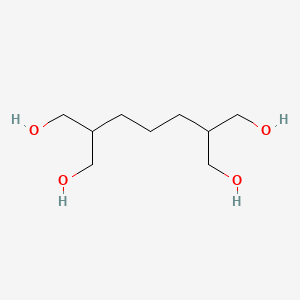
![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
